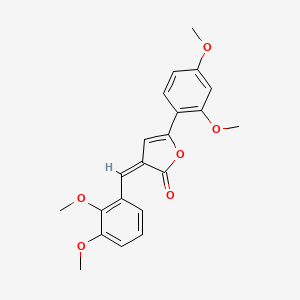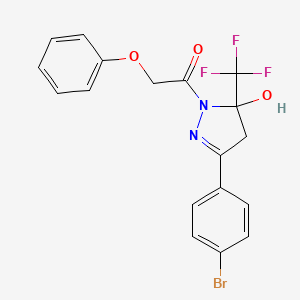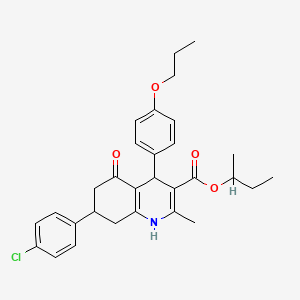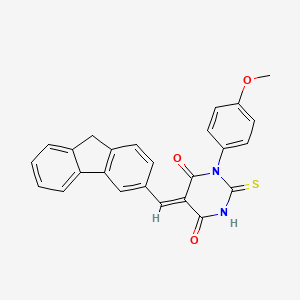![molecular formula C26H26ClN3O2 B5143976 2-chloro-4-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B5143976.png)
2-chloro-4-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-4-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide, also known as CMPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry.
作用機序
The exact mechanism of action of 2-chloro-4-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide is not fully understood, but it is believed to exert its effects by modulating various signaling pathways in cells. It has been reported to inhibit the activity of phosphodiesterase-4 (PDE4), an enzyme that plays a role in the regulation of inflammation and immune responses. Additionally, 2-chloro-4-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates gene expression and plays a role in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects
2-chloro-4-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide has been shown to exhibit a range of biochemical and physiological effects in vitro and in vivo. In cancer cells, it has been reported to induce apoptosis and inhibit cell proliferation. It has also been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of inflammatory diseases. Additionally, 2-chloro-4-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide has been shown to improve glucose and lipid metabolism in animal models of diabetes and obesity.
実験室実験の利点と制限
2-chloro-4-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide has several advantages for use in lab experiments, including its high potency and selectivity for its target enzymes. It is also relatively easy to synthesize, making it readily available for use in research. However, one limitation of 2-chloro-4-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several potential future directions for research on 2-chloro-4-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide. One area of interest is the development of more potent and selective analogs of 2-chloro-4-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide for use in drug development. Additionally, further studies are needed to fully elucidate the mechanism of action of 2-chloro-4-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide and its effects on various signaling pathways in cells. Finally, there is a need for more studies to investigate the potential therapeutic applications of 2-chloro-4-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide in various disease states, including cancer, inflammation, and neurological disorders.
Conclusion
In conclusion, 2-chloro-4-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. It has been shown to exhibit anticancer activity, anti-inflammatory properties, and potential therapeutic applications in neurological disorders. While there are some limitations to its use in lab experiments, there are several potential future directions for research on 2-chloro-4-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide that could lead to the development of new drugs for the treatment of various diseases.
合成法
2-chloro-4-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide can be synthesized through a multi-step process that involves the reaction of 4-chloro-2-methylbenzoic acid with thionyl chloride to form 2-chloro-4-methylbenzoyl chloride. The resulting compound is then reacted with 4-(4-aminophenyl)piperazine to form 2-chloro-4-methyl-N-(4-piperazin-1-ylphenyl)benzamide, which is subsequently reacted with 2-methylbenzoyl chloride to form 2-chloro-4-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide.
科学的研究の応用
2-chloro-4-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide has been extensively studied for its potential applications in medicinal chemistry, particularly in the development of drugs for the treatment of cancer, inflammation, and neurological disorders. It has been reported to exhibit anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, 2-chloro-4-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. It has also been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and schizophrenia.
特性
IUPAC Name |
2-chloro-4-methyl-N-[4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26ClN3O2/c1-18-7-12-23(24(27)17-18)25(31)28-20-8-10-21(11-9-20)29-13-15-30(16-14-29)26(32)22-6-4-3-5-19(22)2/h3-12,17H,13-16H2,1-2H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGLKKALPEYWNAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-4-methyl-N-(4-{4-[(2-methylphenyl)carbonyl]piperazin-1-yl}phenyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-N-{2-[(3-chlorobenzyl)thio]ethyl}-3-nitrobenzamide](/img/structure/B5143895.png)
![4-(5-acetyl-2-methoxyphenyl)-10-(diphenylmethylene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5143904.png)
![ethyl 4-amino-2-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}thio)-5-pyrimidinecarboxylate](/img/structure/B5143908.png)





![rel-(1R,2R,4R)-N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide trifluoroacetate](/img/structure/B5143949.png)
![N,N'-[tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(methylene)]bis(2,6-dimethoxybenzamide)](/img/structure/B5143954.png)
![methyl 3-[2-(2,7-dimethoxy-9H-fluoren-9-ylidene)hydrazino]-2-thiophenecarboxylate](/img/structure/B5143962.png)


![1-(4-methoxyphenyl)-5-{[(3-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5143988.png)